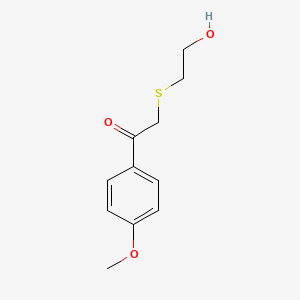
3-(4-bromophenyl)-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. This compound is particularly notable for its use in photochemistry and photolabeling due to its ability to form reactive carbenes upon exposure to ultraviolet light. The presence of the bromophenyl group enhances its reactivity and specificity in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3H-diazirine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine to form a hydrazone intermediate. This intermediate is then treated with a halogenating agent, such as bromine or iodine, to form the diazirine ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where a bromophenylboronic acid is reacted with the diazirine intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-3H-diazirine undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis to generate a reactive carbene intermediate.
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Photolysis: Ultraviolet light is used to induce the photolysis of the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base.
Major Products Formed
Photolysis: The major product is a reactive carbene intermediate, which can further react with nearby molecules to form covalent bonds.
Substitution Reactions: The major products are substituted phenyl derivatives, where the bromine atom is replaced by the nucleophile.
科学的研究の応用
3-(4-Bromophenyl)-3H-diazirine has a wide range of scientific research applications, including:
Photolabeling: Used to covalently label biomolecules such as proteins and nucleic acids by generating reactive carbenes that form covalent bonds with target molecules upon exposure to ultraviolet light.
Photochemistry: Employed in the study of photochemical reactions and mechanisms due to its ability to generate reactive intermediates.
Bioconjugation: Utilized in bioconjugation techniques to attach various functional groups to biomolecules for imaging, tracking, and therapeutic purposes.
Material Science: Applied in the synthesis of photoresponsive materials and polymers with specific properties.
作用機序
The mechanism of action of 3-(4-bromophenyl)-3H-diazirine involves the generation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into C-H, N-H, and O-H bonds of nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the molecules in the vicinity of the carbene.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystalline polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.
Uniqueness
3-(4-Bromophenyl)-3H-diazirine is unique due to its ability to generate reactive carbenes upon exposure to ultraviolet light, making it highly valuable in photolabeling and photochemistry applications. Its reactivity and specificity are enhanced by the presence of the bromophenyl group, distinguishing it from other similar compounds.
特性
CAS番号 |
2708180-61-2 |
|---|---|
分子式 |
C7H5BrN2 |
分子量 |
197.03 g/mol |
IUPAC名 |
3-(4-bromophenyl)-3H-diazirine |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-1-5(2-4-6)7-9-10-7/h1-4,7H |
InChIキー |
XGPDLSJEDYBRJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2N=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)

![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)

![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)



![lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)
![methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B13488408.png)

![6-chloro-N-[4-(3-fluoro-5-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13488412.png)
